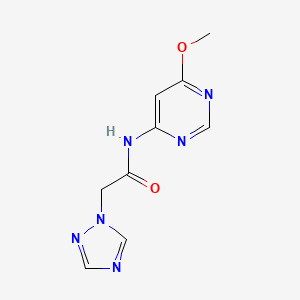

N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2/c1-17-9-2-7(11-5-12-9)14-8(16)3-15-6-10-4-13-15/h2,4-6H,3H2,1H3,(H,11,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDRKISCEIKZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

Coupling Reaction: The final step involves coupling the methoxypyrimidine and triazole rings through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Core Heterocycle Variations

- Pyrimidine vs. Benzothiazole/Benzimidazole: The pyrimidine core in the target compound offers distinct electronic properties compared to benzothiazole (e.g., 7a–b) or benzimidazole (e.g., 6i).

- Triazole Position : The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazole in analogues like 6i. The 1,2,4-regioisomer may confer better metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects

- Methoxy Group : The 6-methoxy substituent on pyrimidine enhances solubility compared to hydrophobic alkoxy groups in benzothiazole derivatives (e.g., 7a–b) .

- Halogenated Aryl Groups : Compounds like 6i (4-chlorophenyl) and 58 (fluorophenyl) demonstrate that electron-withdrawing substituents improve receptor binding but may reduce bioavailability due to increased lipophilicity .

Physicochemical Properties

While explicit data for the target compound is absent, comparisons with analogues suggest:

Biological Activity

N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₉H₁₀N₆O₂

- CAS Number : 71795748

- Molecular Weight : 206.21 g/mol

This compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Enzymes : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vitro studies indicate that it has a competitive inhibition profile against COX-2, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .

- Antioxidant Activity : It also demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, particularly against certain strains of bacteria and fungi, making it a candidate for further research in infectious disease treatment .

Anti-inflammatory Effects

A series of experiments conducted on animal models have demonstrated the anti-inflammatory efficacy of this compound:

- In carrageenan-induced paw edema models, the compound exhibited significant reduction in swelling comparable to indomethacin, with an effective dose (ED₅₀) of 9.17 μM .

Anticancer Potential

Research indicates that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways. Studies have shown promising results in reducing cell viability in various cancer models .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyrimidine and Triazole Moieties : The presence of these heterocycles is crucial for its biological activity. Variations in substituents on these rings can enhance or diminish activity.

- Substituent Effects : Electron-donating groups on the pyrimidine ring have been associated with increased potency against COX enzymes and improved overall biological activity .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Study 1: Anti-inflammatory Activity

In a study involving rat models with induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 levels.

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyrimidine intermediates are reacted with 1,2,4-triazole derivatives in polar aprotic solvents (e.g., DMF or DMSO) under reflux. Catalysts like K₂CO₃ or triethylamine are used to deprotonate reactive sites. Optimization involves adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Yields range from 34% to 54% depending on substituent steric effects and purification techniques (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the methoxy proton (δ ~3.8–4.0 ppm) and pyrimidine/triazole aromatic protons (δ ~7.2–8.4 ppm). Carbonyl carbons (amide C=O) resonate at δ ~165–173 ppm .

- IR Spectroscopy : Confirm amide C=O stretches (~1640–1665 cm⁻¹) and triazole ring vibrations (~1190–1280 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 203.08–221.09) validate the molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies inform the design of analogs with enhanced anticonvulsant activity?

- Methodology : SAR analysis involves systematic modification of substituents on the pyrimidine and triazole moieties. For example:

- Pyrimidine Ring : Introducing electron-withdrawing groups (e.g., Cl, F) at position 6 improves blood-brain barrier penetration for CNS-targeted activity .

- Triazole Moiety : Replacing the 1H-1,2,4-triazole with imidazole or tetrazole alters hydrogen-bonding interactions with target proteins (e.g., GABA receptors) .

- Biological Testing : In vivo maximal electroshock (MES) and neurotoxicity screening in rodent models quantify efficacy and safety margins .

Q. What computational strategies are effective in predicting biological targets and resolving contradictions in antifungal activity data?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). Triazole derivatives often bind via coordination to the heme iron .

- PASS Prediction : The PASS algorithm estimates antifungal probability scores (>0.7) based on structural descriptors (e.g., logP, topological polar surface area) .

- Data Reconciliation : Contradictions in MIC values across studies may arise from variations in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or assay conditions (e.g., broth microdilution vs. agar diffusion) .

Q. How can researchers address discrepancies in reported biological activities of structurally similar analogs?

- Methodology :

- Meta-Analysis : Compare datasets from multiple studies using standardized metrics (e.g., IC₅₀ normalized to control compounds).

- Structural Re-evaluation : Verify purity (>95% via HPLC) and confirm stereochemistry (e.g., chiral centers in substituted pyrimidines) using X-ray crystallography (e.g., CCDC deposition numbers for crystal structures) .

- Mechanistic Studies : Use knock-out fungal strains or enzyme inhibition assays to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.